4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one

Description

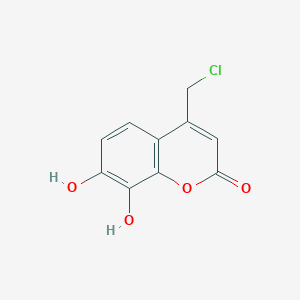

4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (CAS: 19040-71-2) is a coumarin derivative with the molecular formula C₁₀H₇ClO₄ and a molecular weight of 226.61 g/mol. Structurally, it features a chloromethyl group at position 4 and hydroxyl groups at positions 7 and 8 on the chromen-2-one scaffold (Figure 1). The compound is synthesized via green methods such as deep eutectic solvent (DES)-mediated reactions, yielding 76% with a melting point of 131–134°C . Its spectral characterization includes distinct ¹H NMR signals at δ 10.17 (s, 1H, -OH), 9.54 (s, 1H, -OH), and 4.93 (s, 2H, -CH₂Cl) .

This compound exhibits notable antiproliferative activity against tumor cell lines, particularly HCT-116 (IC₅₀: 8.47 μM), with a selectivity index of 1.87, making it a candidate for anticancer research .

Properties

IUPAC Name |

4-(chloromethyl)-7,8-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4/c11-4-5-3-8(13)15-10-6(5)1-2-7(12)9(10)14/h1-3,12,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISLGKNXGGQKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=CC(=O)O2)CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172524 | |

| Record name | 4-(Chloromethyl)-7,8-dihydroxy-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19040-71-2 | |

| Record name | 4-(Chloromethyl)-7,8-dihydroxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19040-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-7,8-dihydroxy-2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019040712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)-7,8-dihydroxy-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-7,8-dihydroxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

DES Composition and Optimization

Recent advancements employ DES, a mixture of choline chloride (ChCl) and L-(+)-tartaric acid (TA) in a 1:2 molar ratio. This solvent acts as both catalyst and reaction medium, eliminating the need for additional acids.

Optimized conditions :

Reaction Workflow

-

DES preparation : ChCl and TA are heated at 80°C until a homogeneous liquid forms.

-

Substrate addition : Resorcinol and ethyl 4-chloroacetoacetate are mixed in DES.

-

Heating : The mixture is stirred at 110°C, with progress monitored by TLC.

-

Isolation : The product is extracted with ethyl acetate and purified via recrystallization.

Advantages of DES Methodology

-

Reusability : DES is recovered and reused for 5 cycles without significant yield loss.

-

Sustainability : Biodegradable components reduce environmental impact.

-

Efficiency : Reaction times are reduced from hours to minutes.

Comparative Analysis of Synthesis Methods

Characterization and Quality Control

Spectroscopic Data

Post-synthesis characterization confirms structural integrity:

Purity Assessment

-

HPLC : >98% purity using a C18 column with acetonitrile/water (70:30) mobile phase.

Industrial-Scale Considerations

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to enhance reproducibility and safety. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

Oxidation: Formation of 7,8-dihydroxy-4-quinone derivatives.

Reduction: Formation of 4-(chloromethyl)-7,8-dihydroxy-2,3-dihydrochromen-2-one.

Substitution: Formation of 4-(substituted methyl)-7,8-dihydroxy-2H-chromen-2-one derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one exhibits moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . These findings suggest its potential use as an antimicrobial agent; however, further studies are needed to elucidate the mechanisms behind its activity.

Anticancer Properties

One of the most significant applications of this compound is in cancer research. Studies have shown that it acts as a weak inhibitor of the Mcl-1 protein, which is crucial for cancer cell survival. In vitro assays demonstrated that it has cytotoxic effects on tumor cell lines such as HEK 293 and HCT-116, with an IC50 value of approximately 10.08 μM against HCT-116 cells . The presence of hydroxyl groups in its structure may enhance its interaction with cellular targets involved in cancer progression.

| Cell Line | IC50 Value (μM) | Selectivity Index |

|---|---|---|

| HCT-116 | 10.08 | Not specified |

| HEK 293 | 8.47 | 1.87 |

This data illustrates the compound's potential as a lead structure for developing more potent anticancer agents through structural modifications .

DNA Polymerase Inhibition

Further investigations have revealed that derivatives of this compound can inhibit DNA polymerases, which are essential for DNA replication. Specifically, it has shown promising activity against Taq DNA polymerase with IC50 values lower than 250 μM . This property may open avenues for its use in developing antiviral or anticancer therapies targeting DNA replication processes.

Eco-Friendly Synthesis Approaches

Recent advancements in synthetic methodologies have introduced eco-friendly protocols for producing coumarin derivatives, including this compound. These methods utilize task-specific ionic liquids as catalysts under solvent-free conditions, resulting in high yields and reduced environmental impact . Such approaches align with the growing emphasis on sustainable chemistry practices.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chloromethyl group can undergo nucleophilic substitution, leading to the formation of biologically active derivatives. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Coumarin derivatives vary significantly in biological activity and physicochemical properties based on substituent patterns. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives

Impact of Substituent Position on Bioactivity

Hydroxyl Group Position :

- The 7,8-dihydroxy isomer (target compound) shows superior antiproliferative activity compared to the 5,7-dihydroxy isomer (IC₅₀: 20.7 μM vs. 8.47 μM) . The 7,8-dihydroxy configuration likely enhances interactions with cellular targets, such as DNA polymerase or kinases.

- The 5,7-dihydroxy derivative (compound 2d) exhibits stronger Taq DNA polymerase inhibition, suggesting hydroxyl positioning influences enzyme binding .

Chloromethyl vs. Phenyl Substituents :

Methyl vs. Hydroxyl Groups :

Thermal and Spectral Properties

- The higher melting point of the 5,7-dihydroxy isomer (185–188°C vs. 131–134°C) reflects stronger intermolecular hydrogen bonding due to adjacent hydroxyl groups .

- NMR spectra distinguish isomers: The 7,8-dihydroxy derivative shows aromatic protons at δ 7.18 (d, J=8.8 Hz) and 6.85 (d, J=8.8 Hz), while the 5,7-dihydroxy isomer displays a singlet at δ 6.28 (s, 1H) .

Biological Activity

4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-one, also known as 7,8-dihydroxy-4-chloromethylcoumarin, is a synthetic coumarin derivative that has garnered attention for its diverse biological activities. This article delves into its biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities, supported by recent research findings.

Chemical Structure and Properties

The compound features a chromone core characterized by a benzopyran ring system with a chloromethyl group at position 4 and hydroxyl groups at positions 7 and 8. Its molecular formula is with a molecular weight of approximately 226.61 g/mol. The presence of hydroxyl groups enhances its solubility and reactivity with various biomolecules, while the chloromethyl group may facilitate further chemical transformations .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays against human cancer cell lines such as HEK 293 (human embryonic kidney) and HCT-116 (colorectal cancer) demonstrated significant cytotoxic effects. The compound exhibited an IC50 value of 8.47 μM against HCT-116 cells, indicating strong antiproliferative activity .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HCT-116 | 8.47 | 1.87 |

| HEK 293 | 10.08 | Not specified |

The compound's mechanism of action appears to involve the induction of oxidative stress and DNA damage in cancer cells, as evidenced by fluorescence microscopy which showed internalization throughout the cytoplasm without preference for organelles .

Antimicrobial Activity

The antimicrobial properties of this coumarin derivative have also been explored. Studies indicated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections. However, further research is necessary to elucidate the mechanisms underlying these effects.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, the compound has demonstrated antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage and are involved in various signaling pathways within cells . The antioxidant capacity of this compound may contribute to its protective effects against cellular stress.

Case Studies and Research Findings

- Antiproliferative Effects : A comprehensive study synthesized a library of coumarin derivatives, including this compound, and evaluated their antiproliferative effects against various tumor cell lines. The results indicated that this compound showed the most promise among its peers .

- Mechanistic Insights : Further investigations into the compound's interactions with proteins involved in cell survival revealed it acts as a weak inhibitor of Mcl-1 protein, which is crucial for cancer cell survival. This suggests that structural modifications could enhance its efficacy as a therapeutic agent .

- Bacterial Resistance Mechanisms : Preliminary studies on bacterial resistance mechanisms indicate that while the compound exhibits some antibacterial properties, it primarily targets eukaryotic cells rather than prokaryotic ones.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one?

- Methodological Answer : The compound is synthesized via multi-step routes, often starting with halogenation or alkylation of precursor coumarins. For example, chloromethylation at the C4 position of 7,8-dihydroxycoumarin derivatives is achieved using chloromethylating agents like ClCH₂SO₂Cl under controlled conditions . Intermediate purification typically involves column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization (ethanol/water mixtures) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR (DMSO-d₆) identify key protons (e.g., aromatic protons at δ 6.2–7.8 ppm) and the chloromethyl group (δ 4.3–4.5 ppm) .

- X-ray crystallography : Single-crystal analysis (using SHELX programs) resolves bond lengths (e.g., C-Cl bond at ~1.79 Å) and dihedral angles, critical for validating steric effects .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : In vitro assays demonstrate antiproliferative activity against HCT-116 (colorectal cancer) and HEK 293 (renal) cell lines, with IC₅₀ values of 8.47 μM and selectivity indices >1.8 . Antioxidant activity is assessed via DPPH radical scavenging (IC₅₀ ~25 μM), linked to its dihydroxy groups .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer :

- Reagent stoichiometry : Excess chloromethylating agents (1.2–1.5 equiv) improve substitution efficiency while minimizing byproducts .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful pH control (pH 6–7) to prevent hydroxyl group oxidation .

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate electrophilic substitution at the C4 position .

Q. How can contradictions in biological activity data (e.g., variable IC₅₀ values) be resolved?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., NCI-60 panel) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .

- Orthogonal validation : Confirm cytotoxicity via ATP-based viability assays (CellTiter-Glo) and apoptosis markers (Annexin V/PI staining) .

- Structural analogs : Compare activity trends with derivatives (e.g., 4-phenyl or 4-fluoro analogs) to isolate substituent effects .

Q. What structure-activity relationships (SARs) govern its antiproliferative activity?

- Methodological Answer :

- Chloromethyl group : Enhances membrane permeability and alkylating potential, critical for DNA damage responses .

- Dihydroxy groups : C7/C8 hydroxyls enable hydrogen bonding with kinase ATP-binding pockets (e.g., MAPK or PI3K pathways) .

- Chromenone core : Planar aromatic structure facilitates intercalation or topoisomerase inhibition, as seen in coumarin-based chemotherapeutics .

Q. What strategies are effective for identifying molecular targets of this compound?

- Methodological Answer :

- Affinity chromatography : Immobilize the compound on NHS-activated Sepharose to capture binding proteins from cell lysates .

- Docking studies : Use AutoDock Vina with PDB structures (e.g., 1T46 for DNA topoisomerase I) to predict binding modes .

- CRISPR-Cas9 screening : Genome-wide knockout libraries identify synthetic lethal genes (e.g., BRCA1/2) linked to compound sensitivity .

Data Contradiction Analysis

- Example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration affecting compound solubility) or metabolic instability in certain cell lines. Validate using pharmacokinetic profiling (e.g., microsomal stability assays) and adjust dosing protocols .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.